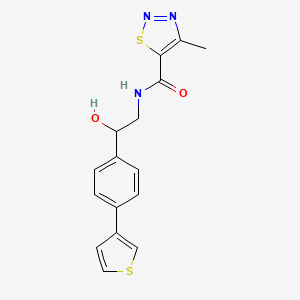
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, a compound with a thiadiazole moiety, has been studied for its potential antimicrobial and anticancer activities. Compounds containing thiadiazole rings, such as this one, have been reported to exhibit significant biological activities. For instance, Başoğlu et al. (2013) investigated the antimicrobial, antilipase, and antiurease activities of compounds with a thiadiazole ring, showing promising results against various microorganisms. Similarly, Ravinaik et al. (2021) evaluated the anticancer activity of thiadiazole derivatives against multiple cancer cell lines, with some compounds displaying higher activities than standard reference drugs (Başoğlu et al., 2013)(Ravinaik et al., 2021).
Auxin Activities and Agricultural Applications
In agriculture, some thiadiazole derivatives have been studied for their potential auxin activities, which could influence plant growth and development. Yue et al. (2010) synthesized compounds with 1,3,4-thiadiazole derivatives and tested them for auxin activities, though they found the activities to be not very high. This suggests a potential, but limited, application in agriculture (Yue et al., 2010).
Antihypertensive and Vasodilator Effects
The thiadiazole structure has also been studied in the context of cardiovascular health. Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles and found that they had antihypertensive activity, with some compounds demonstrating a direct relaxant effect on vascular smooth muscle. This indicates potential for development into antihypertensive medication (Turner et al., 1988).
Antimicrobial Evaluation
The compound's antimicrobial properties have been a focus of various studies. For example, Desai et al. (2011) examined N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which includes a thiadiazole component, for their antibacterial and antifungal activities, showing effectiveness against several pathogens (Desai et al., 2011).
Antineoplastic Properties
Explorations into the antineoplastic properties of thiadiazole derivatives have been ongoing. Gomha et al. (2017) synthesized a series of novel thiadiazole derivatives incorporating the thiazole moiety and evaluated them as potential anticancer agents. Some compounds exhibited significant anticancer activity against specific cell lines, highlighting their potential in cancer treatment (Gomha et al., 2017).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-15(23-19-18-10)16(21)17-8-14(20)12-4-2-11(3-5-12)13-6-7-22-9-13/h2-7,9,14,20H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCAAYDZDPYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)
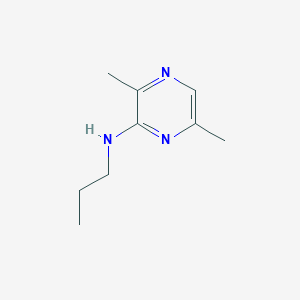
![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)
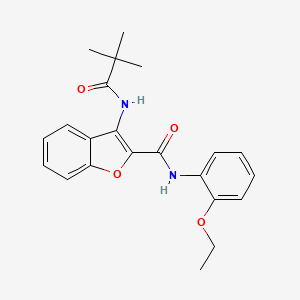

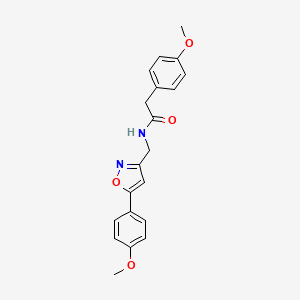

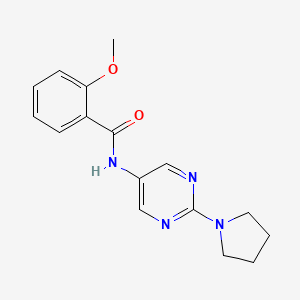
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)
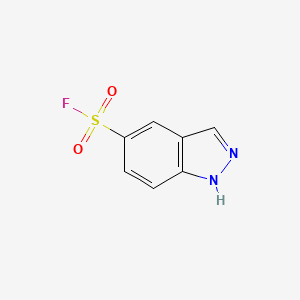
![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)